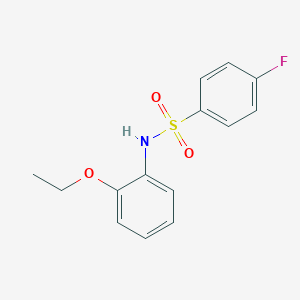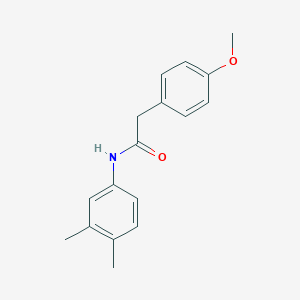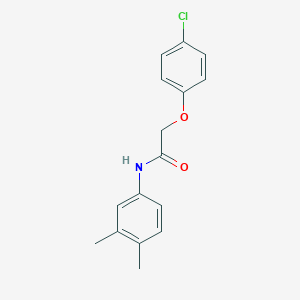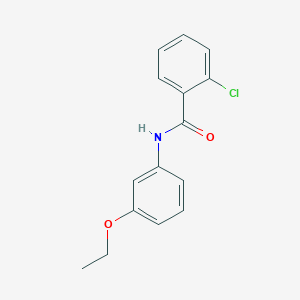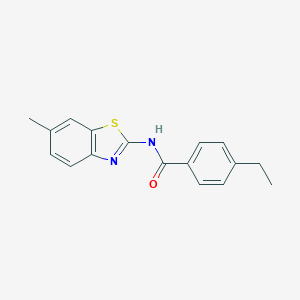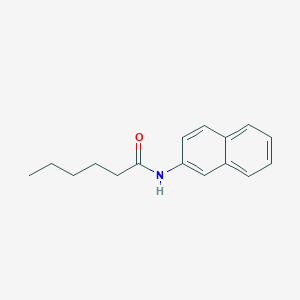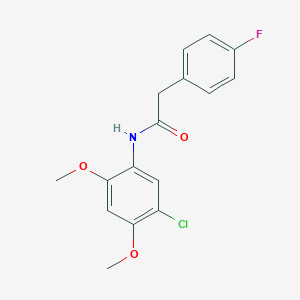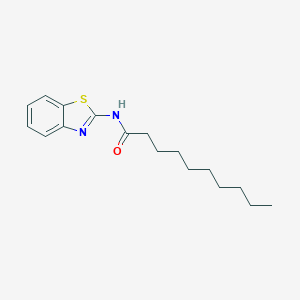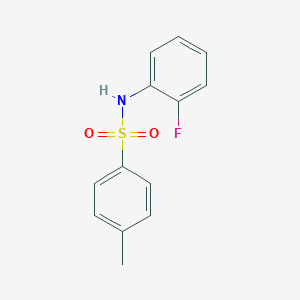
3-chloro-N-(4-isopropylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(4-isopropylphenyl)benzamide, also known as CIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist for the α7 nicotinic acetylcholine receptor, which plays a crucial role in various physiological processes.
作用機序
The mechanism of action of 3-chloro-N-(4-isopropylphenyl)benzamide involves its selective binding to the α7 nicotinic acetylcholine receptor. This binding activates the receptor and leads to the release of neurotransmitters such as dopamine and acetylcholine. This activation has been shown to have various physiological effects such as improving cognitive function, reducing inflammation, and reducing pain sensation.
Biochemical and Physiological Effects:
3-chloro-N-(4-isopropylphenyl)benzamide has been shown to have various biochemical and physiological effects. One of the major effects of 3-chloro-N-(4-isopropylphenyl)benzamide is its ability to improve cognitive function. Studies have shown that 3-chloro-N-(4-isopropylphenyl)benzamide can enhance learning and memory in animal models. Additionally, 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to reduce inflammation and pain sensation in various models.
実験室実験の利点と制限
One of the major advantages of using 3-chloro-N-(4-isopropylphenyl)benzamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This selectivity allows for the specific activation of this receptor without affecting other receptors in the body. Additionally, 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to have a long half-life, making it a valuable tool for studying the long-term effects of α7 nicotinic acetylcholine receptor activation. However, one of the limitations of using 3-chloro-N-(4-isopropylphenyl)benzamide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab personnel and experimental animals.
将来の方向性
There are many potential future directions for the study of 3-chloro-N-(4-isopropylphenyl)benzamide. One potential direction is the development of 3-chloro-N-(4-isopropylphenyl)benzamide-based therapeutics for the treatment of various diseases such as Alzheimer's disease and chronic pain. Additionally, further studies are needed to fully understand the physiological effects of 3-chloro-N-(4-isopropylphenyl)benzamide and its potential applications in various fields of research. Finally, the development of new synthetic methods for 3-chloro-N-(4-isopropylphenyl)benzamide could lead to more efficient and cost-effective production of this valuable compound.
Conclusion:
In conclusion, 3-chloro-N-(4-isopropylphenyl)benzamide is a valuable tool for studying the α7 nicotinic acetylcholine receptor and its potential applications in various fields of research. The synthesis method for 3-chloro-N-(4-isopropylphenyl)benzamide has been optimized to produce high yields of pure compound. 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to have various biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are many potential future directions for the study of 3-chloro-N-(4-isopropylphenyl)benzamide, including the development of new therapeutics and the further understanding of its physiological effects.
合成法
The synthesis of 3-chloro-N-(4-isopropylphenyl)benzamide involves the reaction of 4-isopropylaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3-chloro-N-(4-isopropylphenyl)benzamide. This method has been optimized to produce high yields of 3-chloro-N-(4-isopropylphenyl)benzamide with high purity.
科学的研究の応用
3-chloro-N-(4-isopropylphenyl)benzamide has been studied extensively for its potential applications in scientific research. One of the major applications of 3-chloro-N-(4-isopropylphenyl)benzamide is in the study of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning and memory, inflammation, and pain sensation. 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to selectively activate this receptor, making it a valuable tool for studying its function and potential therapeutic applications.
特性
分子式 |
C16H16ClNO |
|---|---|
分子量 |
273.75 g/mol |
IUPAC名 |
3-chloro-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)12-6-8-15(9-7-12)18-16(19)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,18,19) |
InChIキー |
XFAVISVVUOEDDV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



